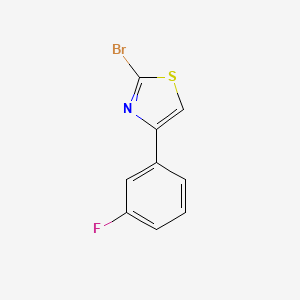

2-bromo-4-(3-fluorophenyl)Thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(3-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEGZJLWJLHUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295714 | |

| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886367-85-7 | |

| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886367-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(3-fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 3 Fluorophenyl Thiazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-bromo-4-(3-fluorophenyl)thiazole reveals that the most logical disconnection is at the bonds forming the thiazole (B1198619) ring. This approach points to two key precursors: an α-haloketone and a thioamide derivative. Specifically, the C4-C5 and C2-N3 bonds can be disconnected, leading back to 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) (also known as 3-fluorophenacyl bromide) and a source for the 2-bromo-substituted nitrogen and sulfur atoms, such as a brominated thioamide. This strategy is characteristic of the widely utilized Hantzsch thiazole synthesis. nih.govwikipedia.org

An alternative disconnection could involve breaking the C2-Br bond and the bonds of the thiazole ring simultaneously. However, the former approach is generally more synthetically feasible and is the focus of established synthetic routes. The core strategy, therefore, revolves around the construction of the thiazole ring from acyclic precursors. researchgate.netbeilstein-archives.org

Precursor Synthesis and Reactant Selection for Thiazole Ring Formation

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of 3-Fluorophenacyl Halides and Related Precursors

The primary α-haloketone precursor is 2-bromo-1-(3-fluorophenyl)ethan-1-one. ossila.com This compound is typically synthesized via the bromination of 3-fluoroacetophenone. The reaction can be carried out using bromine in a suitable solvent, such as ether or acetic acid, often with a catalytic amount of an acid like aluminum chloride. orgsyn.orgcidcocollegenashik.ac.in The α-bromination of aryl ketones is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of various heterocyclic systems. researchgate.net

| Precursor | Reagents | Conditions | Yield | Reference |

| 3-Fluoroacetophenone | Bromine, Aluminum Chloride | Ether, Ice Bath | 88-96% (crude) | orgsyn.org |

| p-Substituted Acetophenones | Bromine | Glacial Acetic Acid, 5-10°C | - | cidcocollegenashik.ac.in |

| 4'-Fluoroacetophenone | Not specified | Not specified | - |

Preparation of Brominated Thioamides and Derivatives

While the Hantzsch synthesis can utilize simple thioamides like thiourea (B124793), the direct synthesis of a 2-bromothiazole (B21250) requires a precursor that can introduce the bromine atom at the 2-position. nih.gov One approach involves using a brominated thioamide or a related derivative. However, a more common and often more efficient strategy is to first synthesize the corresponding 2-aminothiazole (B372263) and then convert the amino group to a bromo group via a Sandmeyer-type reaction. lookchem.comresearchgate.net For instance, 2-amino-4-(3-fluorophenyl)thiazole can be synthesized and then diazotized, followed by treatment with a bromide source like copper(I) bromide.

Cyclocondensation Approaches to Thiazole Ring Formation

The cornerstone of thiazole synthesis is the cyclocondensation reaction between an α-haloketone and a thioamide-containing compound. nih.gov

Hantzsch Thiazole Synthesis and Variations

The Hantzsch thiazole synthesis is the most prominent method for constructing the thiazole ring. nih.govwikipedia.org In the context of this compound, the classical Hantzsch reaction would involve the condensation of 2-bromo-1-(3-fluorophenyl)ethan-1-one with a suitable thioamide. ossila.comacs.org

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, forming an isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring. acs.org

To obtain the 2-bromo derivative directly, one could envision using a brominated thioamide. However, as mentioned, a more practical variation involves synthesizing the 2-aminothiazole first by reacting 2-bromo-1-(3-fluorophenyl)ethan-1-one with thiourea. The resulting 2-amino-4-(3-fluorophenyl)thiazole is then converted to the target 2-bromo compound. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Bromo-4-fluoroacetophenone | Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Ethanol (B145695), Reflux | nih.gov |

| α-Halocarbonyl compounds | Thioamides | Thiazole derivatives | - | nih.gov |

| Phenacyl bromide | Thioamide | Thiazole ring | - | acs.org |

Alternative Cyclization Strategies Involving α-Haloketones and Thioamides

While the Hantzsch synthesis is dominant, other cyclization strategies exist. For instance, modifications to the reaction conditions, such as using ionic liquids as recyclable reaction media, have been explored for the synthesis of thiazoles from ketones and thioamides via an in-situ generated α-bromoketone. researchgate.net One-pot procedures that involve the bromination of a ketone followed by condensation with a thioamide offer an efficient route to thiazole derivatives. researchgate.net

Furthermore, the synthesis of substituted thiazoles can be achieved through sequential bromination and debromination methods, providing access to a family of brominated thiazoles. lookchem.com These alternative strategies highlight the versatility of the fundamental reaction between α-haloketones and thioamides in heterocyclic synthesis.

Directed Bromination Strategies for the Thiazole Ring System

Once the 4-(3-fluorophenyl)thiazole (B13156999) scaffold is in hand, the subsequent challenge lies in the selective bromination at the 2-position. The electronic nature of the thiazole ring makes the C2 position susceptible to electrophilic attack. Several directed bromination strategies can be employed to achieve this transformation with high regioselectivity.

One of the most direct methods is electrophilic bromination . Thiazole itself can undergo bromination at the 2-position, although sometimes requiring elevated temperatures. ias.ac.in A more controlled approach involves the use of brominating agents like N-bromosuccinimide (NBS), which can offer milder reaction conditions and improved selectivity. researchgate.net

A powerful and highly regioselective strategy is directed ortho-metalation (DoM) . This method exploits the acidity of the C2 proton of the thiazole ring, which is the most acidic proton. nih.gov Treatment of 4-(3-fluorophenyl)thiazole with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) results in the selective deprotonation at the 2-position to form a 2-lithiated thiazole intermediate. nih.govsemanticscholar.org This highly reactive organolithium species can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or carbon tetrabromide (CBr₄), to afford this compound with high precision. nih.govresearchgate.net

Another related strategy is a halogen-metal exchange reaction . For instance, if a di-brominated thiazole were available, a regioselective bromine-magnesium exchange could be performed at the more reactive 2-position. lookchem.com However, for the synthesis of the target molecule, the directed lithiation-bromination approach is generally more direct and efficient.

| Strategy | Reagents | Key Features |

| Electrophilic Bromination | Br₂, NBS | Direct approach, may require optimization to control regioselectivity and prevent over-bromination. |

| Directed ortho-Metalation (DoM) | 1. n-BuLi or LDA 2. Br₂ or CBr₄ | Highly regioselective due to the acidity of the C2 proton. nih.govsemanticscholar.org |

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

The successful synthesis of this compound on a research scale hinges on the careful optimization of reaction conditions to maximize yield and purity. This involves a systematic investigation of various reaction parameters for both the initial thiazole formation and the subsequent bromination step.

For the Hantzsch thiazole synthesis of the 4-(3-fluorophenyl)thiazole precursor, several factors can be fine-tuned. The choice of solvent is critical, with ethanol being a common choice. nih.govnih.gov However, exploring other solvents or even solvent-free conditions could enhance reaction rates and simplify purification. researchgate.net The reaction temperature and time are also key variables; the use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and often leads to improved yields. nih.govresearchgate.net The stoichiometry of the reactants, specifically the α-haloketone and thioacetamide, should be optimized to ensure complete conversion of the limiting reagent. The use of a catalyst, such as silica-supported tungstosilisic acid, has been reported to improve the efficiency of Hantzsch-type reactions under environmentally benign conditions. mdpi.com

For the directed bromination step , particularly the lithiation-bromination sequence, optimization is crucial for success. The choice of the strong base (n-BuLi vs. LDA) and its equivalence can impact the efficiency of the deprotonation. nih.gov Temperature control is paramount; the reaction is typically conducted at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions. nih.govrsc.org The selection of the electrophilic bromine source (e.g., Br₂ vs. CBr₄) and the method of its addition can also influence the yield and purity of the final product. A slow, controlled addition of the brominating agent is often preferred.

| Reaction Step | Parameter for Optimization | Potential Improvements |

| Hantzsch Thiazole Synthesis | Solvent | Screening of various solvents, use of green solvents like PEG-600, or solvent-free conditions. bepls.comresearchgate.net |

| Temperature/Method | Conventional heating vs. microwave irradiation to reduce reaction time and improve yield. nih.gov | |

| Catalyst | Use of reusable solid acid catalysts to enhance reaction efficiency. mdpi.com | |

| Directed Bromination (DoM) | Base | Comparison of n-BuLi and LDA for optimal deprotonation. nih.gov |

| Temperature | Strict maintenance of low temperatures (e.g., -78 °C) to ensure intermediate stability. rsc.org | |

| Brominating Agent | Evaluation of different electrophilic bromine sources (Br₂, CBr₄) for optimal quenching. nih.govresearchgate.net |

Scalability Considerations for Research and Gram-Scale Syntheses

Transitioning the synthesis of this compound from a small research scale to a larger gram-scale preparation requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

The Hantzsch thiazole synthesis is generally considered a robust and scalable reaction. bepls.com For larger scale production, a batch process in a suitable reactor would be employed. The use of toxic and lachrymatory α-haloketones necessitates appropriate safety precautions, including performing the reaction in a well-ventilated fume hood and using personal protective equipment. The work-up procedure, which typically involves neutralization and extraction, needs to be optimized for larger volumes. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than chromatography.

The scalability of the directed lithiation-bromination step presents more significant challenges. The use of highly reactive organolithium reagents like n-BuLi requires stringent anhydrous and inert atmosphere (e.g., argon or nitrogen) conditions to prevent quenching by moisture or oxygen. Maintaining very low temperatures (-78 °C) for extended periods on a large scale can be energy-intensive and requires specialized cooling equipment. The addition of the organolithium reagent and the subsequent quenching with bromine must be carefully controlled to manage the exothermic nature of these reactions and ensure safety. For gram-scale synthesis, a well-designed reactor with efficient stirring and temperature control is essential. Alternative, less hazardous bromination methods, if they provide the required regioselectivity, might be considered for larger-scale applications. The development of scalable synthetic routes for novel heterocyclic building blocks is an active area of research, with a focus on improving safety and efficiency. rsc.org

| Consideration | Hantzsch Thiazole Synthesis | Directed Lithiation-Bromination |

| Safety | Handling of lachrymatory α-haloketones. | Use of pyrophoric organolithium reagents, management of exotherms. |

| Equipment | Standard batch reactor. | Reactor with inert atmosphere capabilities and efficient low-temperature cooling. |

| Process Control | Temperature and addition rate control. | Strict control of anhydrous conditions, temperature, and addition rates. |

| Purification | Crystallization is often preferred over chromatography. | Careful quenching and work-up, followed by crystallization or chromatography. |

Chemical Reactivity and Derivatization of 2 Bromo 4 3 Fluorophenyl Thiazole

Reactivity at the Bromine-Substituted Position (C2)

The bromine atom at the C2 position of 2-bromo-4-(3-fluorophenyl)thiazole is the primary site of reactivity, enabling a range of transformations that are crucial for the synthesis of novel derivatives. The electron-deficient nature of the thiazole (B1198619) ring enhances the susceptibility of the C2 position to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a straightforward route to introduce aryl, heteroaryl, alkynyl, and amino functionalities at the C2 position.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C2 position. The general mechanism involves the oxidative addition of the 2-bromothiazole (B21250) to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. youtube.comorganic-chemistry.org This reaction is a valuable method for introducing alkynyl moieties onto the thiazole core of this compound. The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the 2-bromothiazole. wikipedia.org

Studies on related 2-bromothiazole derivatives demonstrate the feasibility of this transformation. For example, functionalized thiazoles have been successfully coupled with terminal alkynes under standard Sonogashira conditions. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction provides a direct route for the N-functionalization of this compound, allowing for the synthesis of a wide range of 2-aminothiazole (B372263) derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. organic-chemistry.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

While specific examples for this compound are scarce, the Buchwald-Hartwig amination of other brominated heterocycles, such as 2-bromopyridines, is well-established and proceeds with a variety of amines. beilstein-journals.org

The Kumada and Negishi couplings are additional powerful methods for the formation of carbon-carbon bonds. The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first cross-coupling reactions to be developed. wikipedia.org The Negishi coupling, on the other hand, employs an organozinc reagent, which offers the advantage of higher functional group tolerance compared to the more reactive Grignard reagents. youtube.comwikipedia.org

The reactivity of the C2-bromo position in thiazoles makes it a suitable substrate for these reactions. For instance, cross-coupling reactions on 2,4-dibromothiazole (B130268) occur preferentially at the more electron-deficient 2-position. researchgate.net This selectivity can be exploited to introduce alkyl or aryl groups at this position using either Kumada or Negishi conditions.

Nucleophilic Substitution Reactions and Transformations

Beyond palladium-catalyzed reactions, the bromine atom at the C2 position of this compound can also undergo nucleophilic substitution reactions. Although direct SNAr reactions on electron-rich aromatic systems can be challenging, the electron-deficient nature of the thiazole ring facilitates such transformations.

For example, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, involves the reaction of an α-haloketone with a thioamide. mdpi.com This highlights the general reactivity of halogenated positions on the thiazole ring system towards nucleophiles. In the case of this compound, nucleophiles can displace the bromide ion, leading to the formation of new derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. growingscience.comwikipedia.orgorganic-chemistry.orgsigmaaldrich.comsemanticscholar.orgbaranlab.org In the context of this compound, DoM strategies can be employed to introduce substituents at specific positions on the thiazole ring.

While direct experimental data on this compound is limited, studies on analogous compounds provide valuable insights. For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has been investigated, revealing that the choice of the lithiating agent dictates the position of metalation. growingscience.comresearchgate.net

When using lithium diisopropylamide (LDA), a non-nucleophilic strong base, deprotonation occurs selectively at the C5 position of the thiazole ring. This is attributed to the higher acidity of the C5 proton, influenced by the adjacent sulfur atom and the aromatic system. The resulting C5-lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Conversely, treatment with a stronger, more nucleophilic organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) leads to a double lithiation. This involves both the exchange of the bromine atom at the C2 position for a lithium atom and the deprotonation at the C5 position. growingscience.comresearchgate.net This di-lithiated species offers the potential for the simultaneous or sequential introduction of two different electrophiles at the C2 and C5 positions, providing a pathway to highly functionalized thiazole derivatives.

These findings suggest that similar DoM strategies could be applied to this compound, allowing for the selective functionalization of the thiazole core.

Reactivity at the Thiazole Ring System (C4 and C5)

The thiazole ring in this compound possesses distinct reactive sites at the C4 and C5 positions. The electronic nature of the ring, influenced by the sulfur and nitrogen heteroatoms, as well as the substituents, governs its reactivity towards various reagents.

Electrophilic Aromatic Substitution on the Thiazole Nucleus

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In thiazole derivatives, the position of electrophilic attack is influenced by the electron-donating or -withdrawing nature of the existing substituents. The thiazole ring is generally considered to be electron-rich, and electrophilic substitution is a known reaction pathway.

For 2-bromo-4-phenylthiazole (B1277947) and its derivatives, electrophilic substitution reactions such as nitration and halogenation have been reported. researchgate.neturi.eduresearchgate.net The electron-donating character of the phenyl group at C4 and the directing effect of the sulfur atom typically favor electrophilic attack at the C5 position. The bromine atom at C2 is a deactivating group, which further enhances the preference for substitution at C5.

For example, the nitration of bromobenzene, a related aryl halide, yields a mixture of ortho and para isomers, with the para product being major due to steric hindrance. uri.edu By analogy, the nitration of this compound would be expected to occur primarily at the C5 position of the thiazole ring. Similarly, halogenation reactions would also be anticipated to show a preference for the C5 position. Friedel-Crafts acylation, another important electrophilic substitution, could also be directed to the C5 position under appropriate conditions, although the deactivating effect of the bromo substituent might necessitate harsher reaction conditions. sigmaaldrich.comorganic-chemistry.orgyoutube.comyoutube.com

Directed Functionalization at Peripheral Positions

The bromine atom at the C2 position of this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is a widely used method for forming biaryl linkages. nih.govresearchgate.netrsc.orgmdpi.com this compound can readily participate in Suzuki coupling reactions with various aryl- and heteroarylboronic acids or esters to generate 2-aryl- or 2-heteroaryl-4-(3-fluorophenyl)thiazole derivatives. These reactions are typically catalyzed by palladium complexes in the presence of a base. nih.govsemanticscholar.org

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govchemicalbook.comnih.govresearchgate.net This reaction provides a direct route to 2-alkynyl-4-(3-fluorophenyl)thiazole derivatives, which are valuable intermediates for further transformations. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.orgnih.govrsc.org This reaction can be used to introduce vinyl groups at the C2 position of the thiazole ring, leading to the formation of 2-vinyl-4-(3-fluorophenyl)thiazole derivatives.

These cross-coupling reactions demonstrate the versatility of the C2-bromo functionality for the synthesis of a diverse library of 2-substituted-4-(3-fluorophenyl)thiazole derivatives.

Transformations of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group of this compound also presents opportunities for chemical modification, allowing for the synthesis of derivatives with altered electronic and steric properties.

Reactions on the Fluorophenyl Ring Without Affecting the Thiazole Core

Selective functionalization of the 3-fluorophenyl ring without altering the thiazole core requires careful selection of reaction conditions. Nucleophilic aromatic substitution (SNA) of the fluorine atom is a potential pathway, particularly if the ring is further activated by strongly electron-withdrawing groups. nih.govlibretexts.orgresearchgate.netlibretexts.orgpressbooks.pub However, in the absence of such activating groups, harsh conditions are typically required, which could potentially lead to side reactions on the thiazole ring.

Multi-Component Reactions Incorporating this compound

No published research was found that specifically details the use of this compound in multi-component reactions.

Applications in Chemical Biology and Drug Discovery Research Platforms Pre Clinical Focus

2-Bromo-4-(3-fluorophenyl)thiazole as a Scaffold for Compound Library Generation

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents can be attached to create a collection of related compounds, known as a compound library. The this compound moiety is an exemplary scaffold due to its inherent chemical features. The thiazole (B1198619) ring is a "privileged" structure, meaning it is frequently found in biologically active compounds and approved drugs. nih.govmdpi.com

The bromine atom at the 2-position of the thiazole ring is a key functional group that can be readily displaced or participated in cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide array of chemical groups. mdpi.com Similarly, the phenyl ring can be further functionalized. This synthetic tractability enables medicinal chemists to systematically modify the core structure, generating large libraries of analogs. researchgate.netnih.gov These libraries are then screened against various biological targets to identify "hit" compounds with desired activities. For instance, libraries based on 2-aminothiazole (B372263) have been synthesized to explore potential antitumor activities. researchgate.net The development of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) from a thiazolidine (B150603) lead structure demonstrates how modifications on the thiazole scaffold can significantly enhance antiproliferative activity against cancer cell lines. nih.gov

Exploration of Structure-Activity Relationships (SAR) Based on in vitro/in vivo Research Models

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically altering the chemical structure of a lead compound like this compound and observing the corresponding changes in biological effect, researchers can optimize the molecule for improved potency, selectivity, and other pharmacological properties. nih.govddtjournal.com

The synthesis of analogs based on the this compound scaffold typically begins with foundational chemical reactions. The Hantzsch thiazole synthesis is a common method, involving the condensation of an α-haloketone (like 2-bromo-1-(3-fluorophenyl)ethanone) with a thiourea (B124793) or thiosemicarbazide (B42300) derivative. nih.govnanobioletters.com This reaction efficiently constructs the core 2-amino or 2-substituted thiazole ring.

Further diversification can be achieved through various synthetic strategies:

Modification at the 2-position: The bromo group can be substituted by reacting the scaffold with various nucleophiles, such as amines or thiols, to introduce new side chains. mdpi.com Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are also employed to attach different aryl or alkyl groups. mdpi.com

Modification at the 4-phenyl ring: The fluorine atom and other positions on the phenyl ring can be altered by starting with differently substituted acetophenones. This allows for probing the effect of electron-donating or electron-withdrawing groups on activity. ddtjournal.com

Acylation of the 2-amino group: If a 2-aminothiazole analog is synthesized, the amino group can be acylated with various carboxylic acids or acid chlorides to form amides, a common modification in drug development. nih.govnih.gov

These synthetic routes allow for the systematic exploration of the chemical space around the core scaffold, providing crucial data for SAR studies. ddtjournal.comnih.gov

Once a library of analogs is synthesized, their biological activity is evaluated using a range of in vitro assays. These assays are designed to measure the interaction of the compounds with specific biological molecules or to assess their effect on cellular processes.

| Assay Type | Description | Purpose in SAR Studies | Example Reference(s) |

| Antiproliferative Assays (MTT, SRB) | These are colorimetric assays that measure cell viability and metabolic activity. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells. The Sulforhodamine B (SRB) assay quantifies total cellular protein content. | To determine the concentration at which a compound inhibits cancer cell growth (IC50 or GI50 values). This is a primary screen for potential anticancer agents. | ddtjournal.comnih.govnih.gov |

| Enzyme Inhibition Assays | These assays measure the ability of a compound to inhibit the activity of a specific enzyme. Methods vary depending on the enzyme; for example, Ellman's method is used for cholinesterase, while kinase activity can be measured via phosphorylation of a substrate. nih.govnih.gov | To identify specific enzyme inhibitors and quantify their potency (IC50 values). This helps to pinpoint the molecular target and mechanism of action. | nih.govnih.govnih.gov |

| Cell Cycle Analysis | Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | To determine if a compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs that interfere with mitosis. | acs.org |

| Immunofluorescence Microscopy | This technique uses fluorescently labeled antibodies to visualize the location and structure of specific proteins within a cell, such as the microtubule network. | To observe the effect of a compound on cellular structures. For example, disruption of the microtubule cytoskeleton is a hallmark of tubulin-targeting agents. | acs.org |

| Apoptosis Assays | These assays detect biochemical markers of programmed cell death (apoptosis), such as the activation of caspase enzymes or changes in the expression of regulatory proteins like Bax and Bcl-2. | To confirm that a compound induces cell death via apoptosis, a desired outcome for anticancer therapies. | frontiersin.org |

Identifying the precise protein or proteins that a bioactive compound interacts with is a critical step in understanding its mechanism of action. nih.gov Several advanced methodologies are employed for this purpose.

One powerful technique is Activity-Based Protein Profiling (ABPP) , a chemical proteomics approach. nih.gov In this method, an analog of the parent molecule is synthesized with two key additions: a reactive group to form a covalent bond with the target and a reporter tag, such as biotin (B1667282) or a fluorescent dye. nih.gov This "probe" is incubated with cell lysates or live cells. The probe binds to its target protein(s), and the reporter tag is then used to isolate (in the case of biotin, via affinity chromatography) or visualize the protein-probe complex. The identified proteins are then analyzed using mass spectrometry. nih.gov

Other methods for target identification include:

Genetic Interaction Methods: These approaches involve using techniques like RNA interference (RNAi) to systematically knock down the expression of specific genes. nih.gov If reducing the level of a particular protein makes the cells more or less sensitive to the compound, it suggests that the protein is either the target or part of the target's pathway. nih.gov

Computational Inference: Molecular docking simulations can predict how a compound might bind to the three-dimensional structure of known proteins. nih.govnih.gov By screening a compound against a library of protein structures, potential targets can be hypothesized and then validated experimentally.

Investigation into Molecular Mechanisms of Action (MoA) in Research Models

Understanding the Molecular Mechanism of Action (MoA) involves elucidating the downstream biochemical events that occur after a compound binds to its target, ultimately leading to the observed physiological or cellular effect. nih.gov For derivatives of the this compound scaffold, research has often pointed towards the inhibition of key enzymes involved in cell signaling and proliferation.

The thiazole scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. By modifying the substituents on the thiazole ring, researchers have successfully targeted several classes of enzymes critical in cancer and other diseases.

For example, derivatives of the thiazole scaffold have been identified as inhibitors of:

Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. Thiazole-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF V600E, and c-Met kinase. nih.govnih.govnih.gov Inhibition of these kinases can block the signaling pathways that drive tumor growth and angiogenesis.

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Analogs of the thiazole scaffold have been shown to inhibit the polymerization of tubulin, leading to mitotic arrest and cell death. nih.govfrontiersin.org

Other Enzymes: Thiazole derivatives have also been investigated as inhibitors of other enzymes, such as α-amylase for potential diabetes management and cholinesterases for research into Alzheimer's disease. nih.govnih.gov

The table below summarizes research findings on thiazole derivatives and their enzyme targets.

| Thiazole Derivative Class | Target Enzyme(s) | Biological Activity/Potential Application | Example IC50 Value | Reference(s) |

| Thiazole/Thiadiazole Carboxamides | c-Met kinase | Anticancer | - | nih.gov |

| Thiazolyl-Pyrazoline Hybrids | BRAF V600E | Anticancer | 0.05 µM | nih.gov |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase | Antidiabetic Research | 5.14 µM | nih.gov |

| Thiazole-Benzothiazole Hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease Research | 25.5 µg/mL | nih.gov |

| Thiazole-Coumarin Hybrids | EGFR / VEGFR-2 | Anticancer | EGFR: 71 nM, VEGFR-2: 83 nM | nih.gov |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Tubulin Polymerization | Anticancer | - | nih.gov |

| Thiazole-2-acetamide Derivatives | Tubulin Polymerization | Anticancer | 2.69 µM | frontiersin.org |

Receptor Binding Assays in Research Settings

No public data from receptor binding assays involving this compound is available. Such studies would be essential to determine the compound's affinity and selectivity for specific biological targets, which is a critical first step in understanding its pharmacological potential.

Cellular Pathway Modulation Studies in Research Models

There is no information available in the public domain regarding the effects of this compound on cellular pathways in research models. Investigating its impact on signaling cascades would be necessary to elucidate its mechanism of action at a cellular level.

Utility in Fragment-Based Drug Discovery (FBDD) Approaches

The core structure of this compound possesses characteristics that could make it a candidate for fragment-based drug discovery (FBDD). The thiazole ring is a common fragment in FBDD campaigns. However, there are no specific reports of this compound being used as a fragment to develop more potent lead compounds.

Prodrug and Bioprecursor Design Methodologies for Enhanced Biological Research Tool Utility

The design of prodrugs or bioprecursors of this compound has not been described in the available literature. Such strategies could potentially be employed to improve its physicochemical properties or to achieve targeted delivery, but no research in this area has been published.

Computational and Theoretical Investigations of 2 Bromo 4 3 Fluorophenyl Thiazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

There are no specific studies reporting the use of Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 2-bromo-4-(3-fluorophenyl)thiazole. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been documented in the scientific literature. This type of analysis is crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its phenyl and thiazole (B1198619) rings.

Molecular Docking and Molecular Dynamics Simulations

Ligand-Protein Interaction Prediction Methodologies (in silico)

No molecular docking studies have been published that specifically investigate the binding of this compound to any protein targets. In silico docking is a standard method to predict the binding affinity and mode of a ligand within a protein's active site.

Conformational Behavior in Solvent Environments

Information regarding the conformational behavior of this compound in various solvent environments, which would typically be studied using molecular dynamics simulations, is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

There are no published Quantitative Structure-Activity Relationship (QSAR) models that include this compound. QSAR studies are essential for correlating the chemical structure of a series of compounds with their biological activity.

Descriptor Generation and Feature Selection

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the initial and pivotal step is the generation of molecular descriptors. elsevierpure.comresearchgate.net These descriptors are numerical representations of a molecule's physicochemical properties. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Once a comprehensive set of descriptors is generated, the next critical phase is feature selection. Given that thousands of descriptors can be calculated for a single molecule, many of these will be irrelevant or redundant for modeling a specific biological activity. elsevierpure.comresearchgate.net Feature selection aims to identify the most pertinent subset of descriptors that have the most significant influence on the activity being modeled. frontiersin.org This process is crucial for building robust and predictive QSAR models, as it helps to reduce model complexity and the risk of overfitting. elsevierpure.comresearchgate.net Various methods, such as genetic algorithms, forward selection, and backward elimination, are employed for this purpose. elsevierpure.com

For a hypothetical QSAR study on the potential kinase inhibitory activity of this compound and its analogs, a set of descriptors would be generated. The table below illustrates a potential selection of key descriptors that might be identified through a feature selection process.

Table 1: Selected Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor | Symbol | Description | Hypothetical Value for this compound |

|---|---|---|---|

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | 272.12 g/mol |

| LogP | logP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 3.85 |

| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. | 41.9 Ų |

| Number of Rotatable Bonds | nRotB | The number of bonds that allow free rotation around them, indicating molecular flexibility. | 2 |

| Hydrogen Bond Donors | HBD | The number of hydrogen bond donor atoms in the molecule. | 0 |

| Hydrogen Bond Acceptors | HBA | The number of hydrogen bond acceptor atoms in the molecule. | 3 |

Model Validation and Predictive Power Assessment

Following the development of a QSAR model based on the selected descriptors, it is imperative to validate its reliability and predictive capability. Model validation ensures that the established relationship between the descriptors and the biological activity is not a result of chance correlation. mdpi.com This process involves both internal and external validation techniques.

Internal validation is typically performed using methods like leave-one-out cross-validation (Q²). In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the dataset. A high Q² value (typically > 0.5) indicates good internal consistency and robustness of the model. mdpi.com

External validation involves assessing the model's ability to predict the activity of an external set of compounds that were not used in the model development. The predictive power is often evaluated using the predicted residual sum of squares (PRESS) and the predictive R-squared (R²pred). mdpi.com A high R²pred value suggests that the model has a strong capability to predict the activity of new, untested compounds. Further statistical parameters are often employed to rigorously assess the model's external predictivity. mdpi.com

The table below presents hypothetical validation metrics for a QSAR model developed for a series of thiazole derivatives including this compound.

Table 2: Hypothetical Validation Parameters for a QSAR Model

| Parameter | Symbol | Description | Hypothetical Value |

|---|---|---|---|

| Coefficient of Determination | R² | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.85 |

| Cross-validated R² | Q² | A measure of the model's internal predictive ability. | 0.72 |

| Predictive R² | R²pred | A measure of the model's ability to predict the activity of an external test set. | 0.68 |

Retrosynthetic Pathway Prediction and Reaction Mechanism Elucidation (in silico)

Computational tools can also be employed to devise synthetic routes for this compound through retrosynthetic analysis. This in silico approach involves breaking down the target molecule into simpler, commercially available precursors. Software programs can suggest multiple disconnection strategies, providing chemists with various potential synthetic pathways.

A plausible retrosynthetic analysis for this compound would likely involve the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring. dergipark.org.tr The key disconnections would be at the C-N and C-S bonds of the thiazole ring. This would lead to two primary building blocks: a thioamide and an α-haloketone.

Specifically, the retrosynthesis could proceed as follows:

Disconnection 1 (C-S and C-N bonds): Breaking the thiazole ring suggests a reaction between an appropriate thioamide and an α-halocarbonyl compound.

Precursors: This leads to 2-bromo-2-(3-fluorophenyl)acetaldehyde and thioformamide (B92385) as potential starting materials. However, a more common and stable precursor than thioformamide is often generated in situ or a related thiourea (B124793) is used. A common approach involves the reaction of an α-bromoketone with a thiourea or thioamide. For the target molecule, the key precursors would be 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) and a source of the 2-amino or 2-unsubstituted thiazole that can be subsequently brominated. A widely used method for the synthesis of similar thiazoles involves the reaction of a phenacyl bromide with a thioamide. nih.govacs.org

The reaction mechanism for the Hantzsch synthesis involves several key steps that can be modeled computationally to understand the energetics and feasibility of the pathway. Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the elucidation of the most favorable reaction pathway and can help in optimizing reaction conditions. The mechanism generally involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Table 3: Key Precursors for the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 2-Bromo-1-(3-fluorophenyl)ethanone | Br-CH₂-C(=O)-C₆H₄-F | α-Haloketone |

| Thiourea | H₂N-C(=S)-NH₂ | Source of the thiazole backbone |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-bromo-4-(3-fluorophenyl)thiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its intricate structure.

1H, 13C, 19F, and 15N NMR Techniques

¹H NMR: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons. The thiazole (B1198619) proton at the C5 position is expected to appear as a singlet, typically in the range of 7.5-8.5 ppm. The protons of the 3-fluorophenyl ring will present a more complex pattern due to both homo- and heteronuclear coupling. Specifically, one would expect a triplet of doublets for the proton at the 2'-position, a doublet of triplets for the proton at the 6'-position, a multiplet for the proton at the 4'-position, and a multiplet for the proton at the 5'-position. The exact chemical shifts are influenced by the electronic effects of the fluorine and bromine substituents.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. For this compound, characteristic signals for the thiazole and phenyl rings are expected. The C2 carbon of the thiazole ring, being directly attached to the electronegative bromine atom, would appear at a distinct chemical shift. The C4 and C5 carbons of the thiazole ring are also readily identifiable. In a related compound, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole, the C2, C4, and C5 carbons of the thiazole ring were observed in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. nih.gov The carbons of the 3-fluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF). A large one-bond coupling constant (¹JCF) is expected for the carbon directly attached to the fluorine atom (C3'), typically in the range of 240-250 Hz. nih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically reported relative to a standard such as CFCl₃, provides insight into the electronic nature of the molecule. In many fluorinated aromatic compounds, the chemical shift can range from -100 to -200 ppm. researchgate.net The exact position would be influenced by the thiazole substituent.

¹⁵N NMR: While less common, nitrogen-15 (B135050) NMR can provide valuable information about the electronic environment of the nitrogen atom within the thiazole ring. The chemical shift of the nitrogen atom would be sensitive to the substitution pattern on the thiazole ring.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H (Thiazole C5-H) | 7.5 - 8.5 | s |

| ¹H (Phenyl H-2') | ~7.6 - 7.8 | td |

| ¹H (Phenyl H-4') | ~7.1 - 7.3 | m |

| ¹H (Phenyl H-5') | ~7.4 - 7.6 | m |

| ¹H (Phenyl H-6') | ~7.7 - 7.9 | dt |

| ¹³C (Thiazole C2) | ~140 - 150 | s |

| ¹³C (Thiazole C4) | ~150 - 160 | d (due to C-F coupling) |

| ¹³C (Thiazole C5) | ~110 - 120 | d (due to C-F coupling) |

| ¹³C (Phenyl C1') | ~135 - 140 | d (³JCF) |

| ¹³C (Phenyl C2') | ~115 - 120 | d (²JCF) |

| ¹³C (Phenyl C3') | ~160 - 165 | d (¹JCF ≈ 245) |

| ¹³C (Phenyl C4') | ~118 - 123 | d (³JCF) |

| ¹³C (Phenyl C5') | ~130 - 135 | d (⁴JCF) |

| ¹³C (Phenyl C6') | ~125 - 130 | d (²JCF) |

| ¹⁹F | -110 to -115 | m |

Note: The data in this table is predicted based on values for analogous compounds and general NMR principles. Actual experimental values may vary.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the 3-fluorophenyl ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu This is a highly sensitive technique that would definitively link each proton signal to its attached carbon atom, for instance, the C5-H of the thiazole ring and the protons of the phenyl ring to their respective carbons. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This is crucial for establishing the connectivity between different parts of the molecule. For example, an HMBC experiment would show a correlation between the thiazole C5-H and the C4 carbon of the thiazole, as well as the C1' carbon of the phenyl ring, confirming the attachment of the phenyl ring to the C4 position of the thiazole. columbia.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can provide valuable information about the through-space proximity of different parts of the molecule, which can be particularly useful for determining the preferred conformation in solution.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Expected m/z | Significance |

| [M]⁺ (with ⁷⁹Br) | 270.95 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 272.95 | Isotopic peak confirming the presence of one bromine atom |

Note: The m/z values are calculated for the most abundant isotopes and will be measured with high precision in an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The analysis of these fragments provides detailed structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. Studies on related 2-substituted-4-arylthiazoles have shown that cleavage of the thiazole ring is a common fragmentation route. nih.govnih.gov

A plausible fragmentation pathway for this compound could involve:

Loss of Br•: Cleavage of the C-Br bond to form a thiazolyl radical cation.

Cleavage of the thiazole ring: Fission of the thiazole ring can lead to the formation of a [3-fluorophenyl]thiirene radical cation or a [3-fluorophenyl]acetonitrile radical cation.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule from the 3-fluorophenyl ring.

Fragmentation of the phenyl ring: Subsequent fragmentation of the phenyl ring can lead to smaller charged species.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-bromo-4-phenylthiazole (B1277947) and 2,4-dibromothiazole (B130268), can provide valuable insights into the expected solid-state conformation. nih.govnih.govresearchgate.netresearchgate.net

For 2-bromo-4-phenylthiazole, the crystal structure reveals that the thiazole and phenyl rings are nearly coplanar, with a dihedral angle of approximately 7.45°. nih.govresearchgate.net A similar planarity would be expected for the 3-fluorophenyl derivative. The crystal packing of 2-bromo-4-phenylthiazole is stabilized by π-π stacking interactions between the aromatic rings and short intermolecular S···Br contacts. nih.govresearchgate.net

In the case of this compound, the presence of the fluorine atom could introduce additional intermolecular interactions, such as C-H···F hydrogen bonds, which might influence the crystal packing arrangement. The bromine atom is also expected to participate in halogen bonding interactions.

| Parameter | Expected Value (based on analogs) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Thiazole-Phenyl) | 5-15° |

| Key Intermolecular Interactions | π-π stacking, C-H···F bonds, S···Br contacts, Halogen bonding |

Note: The data in this table is inferred from the crystallographic data of 2-bromo-4-phenylthiazole and general principles of crystal engineering. nih.govresearchgate.net

Crystal Growth Methodologies

The journey to elucidating the crystal structure begins with the cultivation of high-quality single crystals. For thiazole derivatives similar to this compound, a common and effective method is slow evaporation. This technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents, followed by allowing the solvent to evaporate gradually at a controlled temperature. For instance, single crystals of 2-bromo-4-phenyl-1,3-thiazole have been successfully obtained by slow crystallization from a hexane (B92381) or heptane (B126788) solution. nih.govresearchgate.net The choice of solvent is critical and is often determined empirically, with the goal of achieving a supersaturated solution from which crystals can nucleate and grow slowly, minimizing defects.

Another approach involves the careful layering of a good solvent containing the compound with a "poor" solvent in which the compound is less soluble. Diffusion between the layers can induce crystallization at the interface. While specific conditions for this compound are not detailed in the available literature, the principles applied to analogous compounds, such as other substituted thiazoles, would be the starting point for developing a successful crystal growth protocol. mdpi.comresearchgate.net

Data Collection and Structure Refinement Principles

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern of spots is collected on a detector.

For a related compound, 2-bromo-4-phenyl-1,3-thiazole, data collection was performed using a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 120 K. nih.gov The collected data, consisting of thousands of reflections, is then processed. This involves correcting for various factors such as absorption. An absorption correction, for example, can be applied using a multi-scan method. nih.gov

The processed data is then used to solve the crystal structure, often employing direct methods. The initial structural model is then refined using full-matrix least-squares on F² techniques. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Key indicators of the quality of the final structure are the R-factors, such as R_int_ and R_gt_(F). For 2-bromo-4-phenyl-1,3-thiazole, the final R_gt_(F) was 0.0444 for reflections with I > 2σ(I). nih.gov

Below is a table summarizing the crystallographic data for the analogous compound, 2-bromo-4-phenyl-1,3-thiazole.

| Parameter | Value |

| Empirical Formula | C₉H₆BrNS |

| Formula Weight | 240.12 |

| Temperature | 120 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.8934 (3) Åb = 10.6591 (6) Åc = 13.8697 (7) Åβ = 90.812 (1)° |

| Volume | 871.18 (8) ų |

| Z | 4 |

| Calculated Density | 1.831 Mg/m³ |

| Absorption Coefficient | 4.89 mm⁻¹ |

| Reflections Collected | 12144 |

| Independent Reflections | 2780 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.0444, wR2 = 0.1237 |

This data is for the related compound 2-bromo-4-phenyl-1,3-thiazole and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods would provide a characteristic spectroscopic fingerprint.

The IR spectrum of a related compound, 2-bromo-4-phenyl-1,3-thiazole, shows characteristic absorption bands. nih.govresearchgate.net For instance, C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. nih.gov Vibrations associated with the thiazole ring and the phenyl ring, including C=C and C=N stretching, would be expected in the 1600-1400 cm⁻¹ region. researchgate.net The C-Br and C-F stretching vibrations would be found in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. A combined analysis of both IR and Raman spectra, often supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes. nih.govresearchgate.net

The following table presents typical IR absorption bands for a similar thiazole derivative, 2-bromo-4-phenyl-1,3-thiazole.

| Wavenumber (cm⁻¹) | Assignment |

| 3098, 3063 | Aromatic C-H stretching |

| 1476, 1420 | Aromatic C=C stretching |

| 1263 | C-N stretching |

| 1070, 1010 | In-plane C-H bending |

| 836, 730, 689 | Out-of-plane C-H bending |

This data is for the related compound 2-bromo-4-phenyl-1,3-thiazole and is illustrative of the expected vibrational modes. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of thiazole derivatives, reversed-phase HPLC is frequently used. nih.gov In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The purity of the compound is determined by injecting a solution into the HPLC system and obtaining a chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and temperature). For quantitative analysis, a calibration curve can be constructed by running standards of known concentrations.

A typical HPLC method for a thiazole derivative might involve a C18 analytical column with an isocratic mobile phase of acetonitrile and water at a flow rate of 0.7 mL/min, with UV detection at a specific wavelength, such as 254 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. Given the nature of this compound, it is likely amenable to GC-MS analysis.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction. However, contemporary research is pivoting towards more sustainable and efficient synthetic strategies. For a compound like 2-bromo-4-(3-fluorophenyl)thiazole, future synthetic explorations could focus on greener alternatives that minimize hazardous waste and improve atom economy.

Recent advancements in the synthesis of thiazole derivatives have highlighted several promising methodologies. nih.govbepls.com These include microwave-assisted synthesis, which has been shown to rapidly produce thiazoles in high yields, often without the need for a catalyst. figshare.com Similarly, ultrasound-assisted synthesis, utilizing eco-friendly biocatalysts such as chitosan-based hydrogels, presents a novel and sustainable approach. nih.govmdpi.com Such methods offer the benefits of mild reaction conditions, reduced reaction times, and high yields. mdpi.com

A comparative look at traditional versus emerging synthetic methods is presented below:

| Methodology | Typical Conditions | Advantages | Disadvantages |

| Hantzsch Synthesis | Refluxing α-haloketones and thioamides | Well-established, versatile | Often requires harsh conditions, long reaction times |

| Microwave-Assisted | Microwave irradiation, often solvent-free | Rapid reactions, high yields, cleaner profiles | Specialized equipment required |

| Ultrasound-Assisted | Ultrasonic irradiation with a catalyst | Energy efficient, mild conditions, high yields | Catalyst may need to be recycled |

| Catalyst-Free (in PEG-400) | Heating in polyethylene (B3416737) glycol | Simple, efficient, avoids metal catalysts | Product isolation can be challenging |

Future work should aim to adapt these greener methodologies for the large-scale and efficient production of this compound, a crucial step for enabling extensive biological and material science research.

Advanced Derivatization for Enhanced Research Probe Generation

The bromine atom at the 2-position of the thiazole ring is a key functional handle for derivatization. This allows for the generation of a library of related compounds, which can be used as research probes to investigate biological pathways or to develop new materials. Advanced derivatization techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings), can be employed to introduce a wide variety of substituents at this position. nih.govresearchgate.net

For instance, the synthesis of 2-hetaryl thiazoles has been successfully achieved using the Stille reaction, demonstrating the feasibility of creating complex molecules from bromo-thiazole precursors. researchgate.net The development of advanced derivatization protocols is crucial for creating probes for specific biological targets. For example, by attaching fluorescent tags or biotin (B1667282) labels, researchers can visualize the localization of the compound within cells or identify its binding partners. A recent study detailed an advanced derivatization protocol for the unambiguous identification of monosaccharides, a concept that can be adapted for thiazole derivatives. nih.gov

Integration with Emerging Research Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)

The integration of emerging technologies is set to revolutionize chemical synthesis. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of thiazoles, including improved safety, scalability, and reaction control. nih.govresearchgate.net The multistep continuous flow synthesis of functionalized thiazoles has been reported, showcasing the potential for rapid and efficient production of complex molecules. nih.gov

Key Emerging Technologies and Their Potential Impact:

| Technology | Potential Application for this compound |

| Flow Chemistry | Safer, more efficient, and scalable synthesis of the core structure and its derivatives. rsc.org |

| AI-Driven Synthesis | Prediction of optimal synthetic routes and reaction conditions, reducing experimental effort. mdpi.com |

| Automated Synthesis Platforms | High-throughput synthesis of a library of derivatives for screening and optimization. nih.gov |

Deeper Mechanistic Understanding of Biological Interactions in Research Models

While the biological activities of many thiazole derivatives are well-documented, a deep mechanistic understanding of how they interact with their biological targets is often lacking. For this compound, future research should focus on elucidating its mechanism of action in relevant biological models. This could involve identifying specific protein targets through techniques like affinity chromatography and mass spectrometry.

Molecular docking studies can provide initial insights into potential binding modes. mdpi.commdpi.com For example, studies on other thiazole derivatives have used molecular docking to predict interactions with enzymes like acetylcholinesterase. acs.org Furthermore, the synthesis of fluorescently labeled analogs can allow for the direct visualization of the compound's interaction with cells and its subcellular localization, as demonstrated in a study on ChemR23 inhibitors. nih.gov Understanding the frontier molecular orbitals (HOMO-LUMO) can also help in predicting the reactivity and interaction of the molecule. researchgate.netacs.org

Addressing Specific Research Gaps Identified in Current Literature on Thiazole Derivatives

The existing body of literature on thiazole derivatives reveals several research gaps that can be addressed through the study of compounds like this compound. A significant gap is the relatively low number of in vivo studies and clinical trials for many promising thiazole-based compounds, particularly for neglected tropical diseases. mdpi.com

Moreover, while many studies report the synthesis and in vitro activity of novel thiazoles, there is often a lack of comprehensive structure-activity relationship (SAR) studies. nih.gov A systematic exploration of derivatives of this compound, where the substituents on the phenyl ring and at the 2-position of the thiazole are varied, could provide valuable SAR data. This would contribute to the rational design of more potent and selective compounds. The development of novel 2,4-disubstituted arylthiazoles has shown promise against various pathogens, and a similar approach could be beneficial for this compound. nih.govrsc.org

Another area for future research is the exploration of the compound's potential in less conventional therapeutic areas. While antimicrobial and anticancer activities are commonly investigated for thiazoles, their potential as, for example, antiviral or neuroprotective agents remains less explored. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-4-(3-fluorophenyl)thiazole, and what methodological considerations are critical for yield improvement?

- Answer : The synthesis typically involves bromination of 4-(3-fluorophenyl)thiazole precursors. For example, bromination at the 5-position of the thiazole ring is achieved using N-bromosuccinimide (NBS) in DMF at 0–25°C, yielding ~85% under inert conditions . Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4 hours under reduced pressure) is common for cyclization or condensation steps . Key considerations include stoichiometric control of brominating agents, solvent polarity for regioselectivity, and inert atmospheres to prevent side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Answer : Post-synthesis characterization employs:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine chemical shifts).

- X-ray crystallography : For unambiguous determination of dihedral angles (e.g., 36.69–36.85° between thiazole and phenyl rings) and crystal packing (π–π stacking, C–H···F interactions) .

- Mass spectrometry : To verify molecular ion peaks and isotopic patterns (e.g., Br/F signatures). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

Advanced Research Questions

Q. How does bromination at specific positions of the thiazole ring influence reactivity and biological activity?

- Answer : Bromination at the 5-position (vs. 2- or 4-positions) enhances electrophilic substitution potential due to electron-withdrawing effects, facilitating Suzuki-Miyaura cross-coupling for further functionalization . In biological contexts, bromine’s steric bulk and electronegativity modulate interactions with hydrophobic enzyme pockets, as seen in antimicrobial thiazole derivatives . Comparative assays (e.g., MIC values against Candida or Staphylococcus) are recommended to quantify activity shifts .

Q. What crystallographic data are available for this compound derivatives, and how do conformational features impact ligand-target binding?

- Answer : Crystal structures (e.g., CCDC entries) reveal:

- Envelope conformations in fused rings (puckering parameters: Q = 0.272–0.282 Å) .

- Dihedral angles (e.g., 84.8° between thiazole and fluorophenyl groups), influencing steric compatibility with targets like kinases or microbial enzymes .

- Non-covalent interactions : π–π stacking (centroid distances ~3.75 Å) and C–H···F bonds stabilize ligand-receptor complexes. Docking studies using software like AutoDock Vina should integrate these parameters .

Q. How can structure-activity relationships (SAR) be systematically analyzed for thiazole derivatives with conflicting biological data?

- Answer : SAR analysis requires:

- Substituent variation : Compare analogs (e.g., methyl vs. bromo groups) using standardized assays (e.g., IC₅₀ in cancer cell lines) .

- Data normalization : Address contradictions (e.g., variable antifungal activity) by controlling for assay conditions (pH, solvent, cell type).

- Computational modeling : DFT calculations or MD simulations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Q. What experimental strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Answer : Contradictions often arise from:

- Solvent effects : DMSO vs. ethanol in solubility assays. Validate using orthogonal solvents and partition coefficient (LogP) measurements .

- Strain specificity : Test activity across diverse microbial strains (e.g., Gram-negative vs. Gram-positive bacteria) .

- Dose-response curves : Re-evaluate EC₅₀ values under consistent protocols (e.g., CLSI guidelines for antimicrobials) .

Q. How are computational tools like SHELX and molecular dynamics (MD) simulations applied to study thiazole derivatives?

- Answer :

- SHELX : Refines X-ray data for accurate bond lengths/angles, critical for validating synthetic products .

- MD simulations : Predict stability of thiazole-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories) and identify key residues for mutagenesis studies .

- Docking : Screen derivatives against targets (e.g., C. albicans CYP51) using AutoDock, prioritizing compounds with ΔG < −8 kcal/mol .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |